
Acridine, 9-amino-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-amino-2,4-dimethyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound’s structure consists of a planar tricyclic ring system, which allows it to intercalate into DNA, making it useful in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-amino-2,4-dimethyl- typically involves the following steps:
Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-1-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 2,4-dimethylaniline.
Cyclization: The final step involves cyclization with formic acid and a suitable catalyst to form acridine, 9-amino-2,4-dimethyl-.
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Acridine, 9-amino-2,4-dimethyl- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Acridine, 9-amino-2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in DNA intercalation studies due to its planar structure.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The primary mechanism of action of acridine, 9-amino-2,4-dimethyl- involves DNA intercalation. The planar tricyclic structure allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases and telomerases. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Acridine Orange: Known for its use as a fluorescent dye and in nucleic acid staining.
Proflavine: Used as an antiseptic and in DNA intercalation studies.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness: Acridine, 9-amino-2,4-dimethyl- is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and biological activity. Compared to other acridine derivatives, it exhibits a distinct profile of anticancer and antimicrobial activities .
Propiedades
Número CAS |
40504-92-5 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,4-dimethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3,(H2,16,17) |
Clave InChI |
CVBGTAJIXYROKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


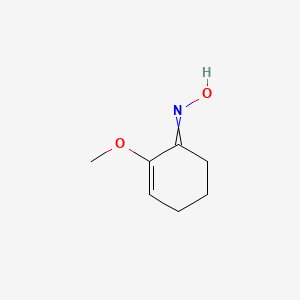
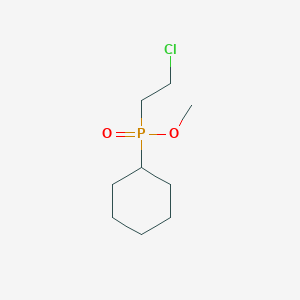
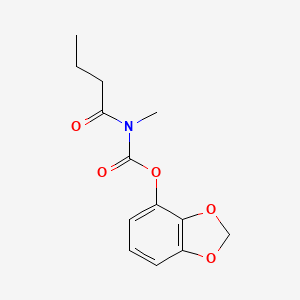
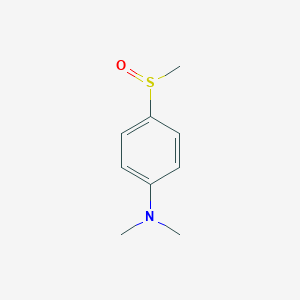

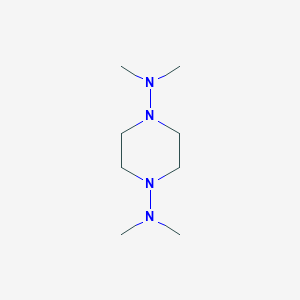

![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)
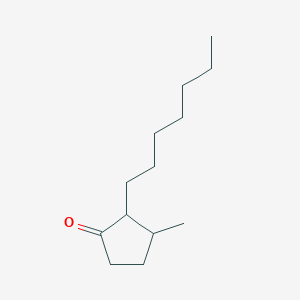
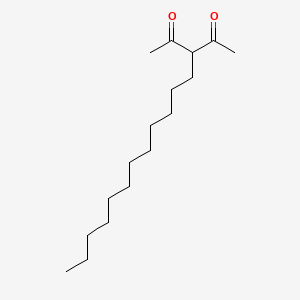
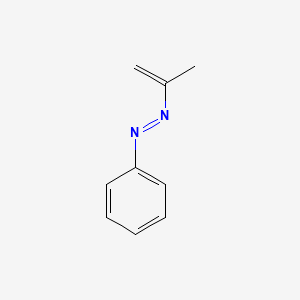
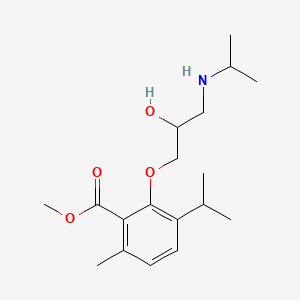
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)
